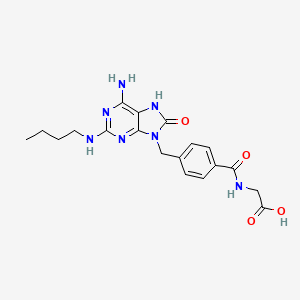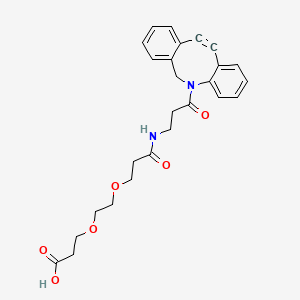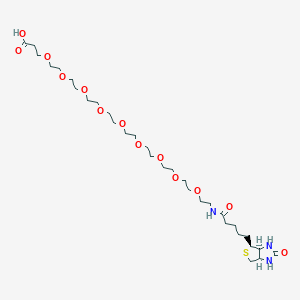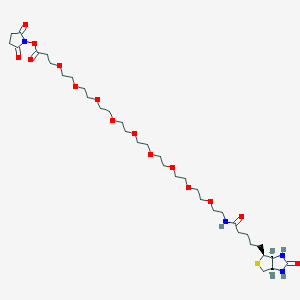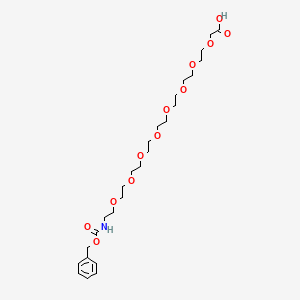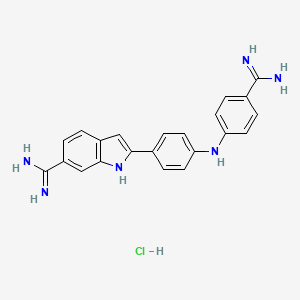
Synucleozid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synucleozid hydrochloride is a potent inhibitor of the SNCA mRNA that encodes the α-synuclein protein. This compound selectively targets the α-synuclein mRNA 5′ untranslated region (UTR) at the designed iron-responsive element (IRE) site, decreasing the amount of SNCA mRNA loaded into polysomes and thereby inhibiting SNCA translation . This compound has shown potential for the investigation of Parkinson’s disease due to its ability to reduce α-synuclein protein levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Synucleozid hydrochloride involves targeting the structured mRNA of α-synuclein. . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process typically includes multiple purification steps to remove any impurities and achieve the desired chemical structure .
Chemical Reactions Analysis
Types of Reactions
Synucleozid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that retain the core structure but have modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
Synucleozid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between small molecules and mRNA structures.
Biology: Employed in research to understand the role of α-synuclein in cellular processes and its involvement in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease by reducing α-synuclein levels.
Industry: Utilized in the development of new drugs targeting mRNA structures and protein synthesis
Mechanism of Action
Synucleozid hydrochloride exerts its effects by selectively binding to the IRE structure in the 5′ UTR of the SNCA mRNA. This binding decreases the amount of SNCA mRNA loaded into polysomes, thereby inhibiting the translation of α-synuclein protein . The reduction in α-synuclein levels helps to mitigate the cytotoxic effects associated with its aggregation, which is a hallmark of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Synucleozid-2.0: A derivative of Synucleozid with enhanced binding affinity to the IRE structure.
Antisense Oligonucleotides (ASOs): Synthetic nucleic acid sequences designed to bind to specific mRNA targets and inhibit their translation.
Short-Interfering RNAs (siRNAs): Small RNA molecules that can silence gene expression by degrading mRNA after transcription.
Uniqueness
Synucleozid hydrochloride is unique in its ability to selectively target the IRE structure in the SNCA mRNA, making it a highly specific inhibitor of α-synuclein translation. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for Parkinson’s disease .
Properties
IUPAC Name |
2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6.ClH/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19;/h1-12,27-28H,(H3,23,24)(H3,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDOKIPCRSEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
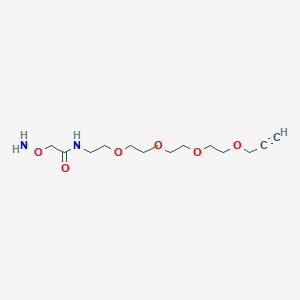

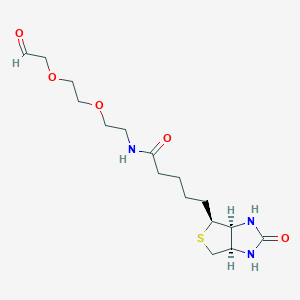
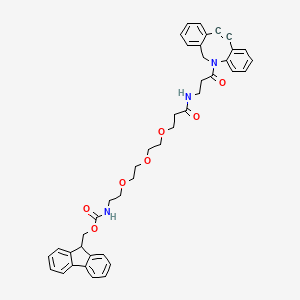

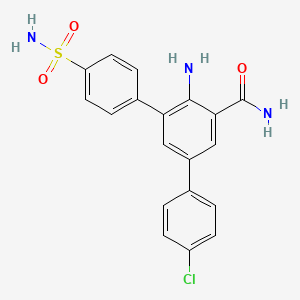
![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)

![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)
